molecular formula C22H24N2O6 B15055870 2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid

2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid

Cat. No.: B15055870
M. Wt: 412.4 g/mol
InChI Key: AZCXQOZGBTUZQK-UHFFFAOYSA-N
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Description

2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyloxycarbonyl groups and an acetic acid moiety. Its molecular formula is C22H26N2O6, and it is known for its potential in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid typically involves multiple steps, starting with the protection of the piperazine ring. The benzyloxycarbonyl groups are introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine. The acetic acid moiety is then attached via a nucleophilic substitution reaction using a suitable acetic acid derivative .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, free piperazine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl groups can act as protecting groups, allowing the compound to selectively interact with its targets without undergoing unwanted side reactions. The acetic acid moiety can form hydrogen bonds or ionic interactions with the target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Bis((benzyloxy)carbonyl)piperazin-2-yl)acetic acid is unique due to its dual benzyloxycarbonyl protection, which allows for selective reactions and interactions in complex chemical and biological environments. This makes it a valuable tool in synthetic chemistry and drug development .

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

2-[1,4-bis(phenylmethoxycarbonyl)piperazin-2-yl]acetic acid

InChI

InChI=1S/C22H24N2O6/c25-20(26)13-19-14-23(21(27)29-15-17-7-3-1-4-8-17)11-12-24(19)22(28)30-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,26)

InChI Key

AZCXQOZGBTUZQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CC(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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